

Application Note: Dynamic Light Scattering Analysis of 14:0 EPC Chloride Liposomes

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Compound of Interest

Compound Name: 14:0 EPC chloride

Cat. No.: B15577609

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Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer that are extensively used as potent drug delivery systems.[1] Their ability to encapsulate both hydrophilic and hydrophobic compounds, coupled with their biocompatibility and biodegradability, makes them ideal carriers for a wide range of therapeutic agents. 1,2-ditetradecanoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) chloride is a cationic lipid that is utilized in the formation of liposomes for applications such as gene delivery.[2][3][4] The particle size, size distribution, and surface charge of liposomes are critical quality attributes that significantly influence their stability, pharmacokinetics, and efficacy. Dynamic Light Scattering (DLS) is a non-invasive analytical technique widely employed for the characterization of sub-micron particles, including liposomes, providing valuable information on their hydrodynamic diameter and size distribution. [5] This application note provides a detailed protocol for the preparation of **14:0 EPC chloride** liposomes and their subsequent analysis using DLS.

Experimental Protocols

Materials

- 1,2-ditetradecanoyl-sn-glycero-3-ethylphosphocholine (14:0 EPC) chloride (powder)
- Chloroform

- Phosphate-buffered saline (PBS), pH 7.4
- Deionized water
- Nitrogen gas
- Polycarbonate membranes (100 nm pore size)

Equipment

- Rotary evaporator
- Water bath
- Round-bottom flask
- Mini-extruder
- Syringes (1 mL)
- Dynamic Light Scattering (DLS) instrument with zeta potential measurement capability
- Cuvettes for DLS and zeta potential measurements

Protocol 1: Preparation of 14:0 EPC Chloride Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar liposomes with a controlled size distribution.

- Lipid Film Formation:
 - Dissolve a known amount of **14:0 EPC chloride** in chloroform in a round-bottom flask.
 - Attach the flask to a rotary evaporator.
 - Immerse the flask in a water bath set to 30-35°C (above the phase transition temperature of DMPC, which is 23°C).[5]

- Rotate the flask and gradually apply a vacuum to evaporate the chloroform, forming a thin, uniform lipid film on the inner surface of the flask.
- Continue to dry the film under high vacuum for at least 1 hour to remove any residual solvent.
- Hydration:
 - Pre-heat the hydration buffer (PBS, pH 7.4) to 30-35°C.
 - Add the pre-heated buffer to the flask containing the dry lipid film to achieve the desired lipid concentration (e.g., 10 mg/mL).
 - Agitate the flask by gentle rotation for 1-2 hours at 30-35°C to hydrate the lipid film. This will result in the spontaneous formation of multilamellar vesicles (MLVs).
- Extrusion (Size Reduction):
 - Assemble the mini-extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.
 - Pre-heat the extruder to 30-35°C.
 - Draw the MLV suspension into a 1 mL syringe.
 - Pass the suspension through the extruder to another syringe.
 - Repeat the extrusion process for an odd number of passes (e.g., 11-21 times) to ensure a uniform size distribution. The final liposome suspension should appear translucent.

Protocol 2: Dynamic Light Scattering (DLS) Analysis

- Sample Preparation:
 - Dilute the prepared liposome suspension with filtered PBS (pH 7.4) to an appropriate concentration for DLS measurement. A typical dilution is 1:100 (v/v), but the optimal dilution should be determined empirically to avoid multiple scattering effects.

- Instrument Setup:
 - Set the measurement temperature to 25°C.
 - Equilibrate the instrument and the sample for at least 5 minutes before measurement.
 - Select the appropriate dispersant parameters for PBS at 25°C (Refractive Index: ~1.333, Viscosity: ~0.8872 mPa·s).
 - Set the measurement angle (e.g., 173° for backscatter).
- Data Acquisition:
 - Perform at least three replicate measurements for each sample to ensure reproducibility.
 - For size measurement, the primary result is the intensity-weighted size distribution. The Z-average diameter and the Polydispersity Index (PDI) are key parameters to report.
 - For zeta potential measurement, use an appropriate cell and follow the instrument's guidelines. The zeta potential provides information about the surface charge of the liposomes.

Data Presentation

The following tables summarize the expected quantitative data from the DLS analysis of **14:0 EPC chloride** liposomes prepared according to the protocol above.

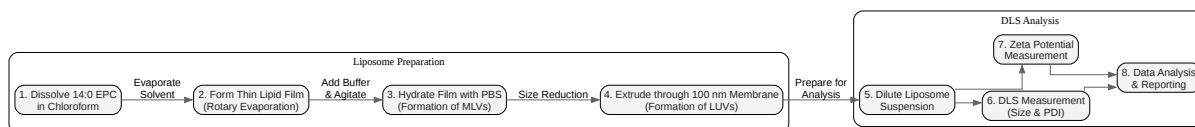
Parameter	Value	Description
Z-Average Diameter (nm)	105.2 ± 2.5	The intensity-weighted mean hydrodynamic size of the liposomes.
Polydispersity Index (PDI)	0.12 ± 0.03	A measure of the width of the particle size distribution. A PDI value below 0.2 indicates a monodisperse population.
Peak 1 Diameter (nm)	108.7	The diameter of the main liposome population from the intensity distribution.
Peak 1 % Intensity	99.5	The percentage of scattered light intensity contributed by the main liposome population.

Table 1: Representative Size Measurement Data for **14:0 EPC Chloride** Liposomes

Parameter	Value	Description
Zeta Potential (mV)	+45.8 ± 3.1	The measure of the magnitude of the electrostatic or charge repulsion/attraction between particles. A positive value indicates a net positive surface charge.
Conductivity (mS/cm)	16.2	The conductivity of the sample, which is important for accurate zeta potential measurements.

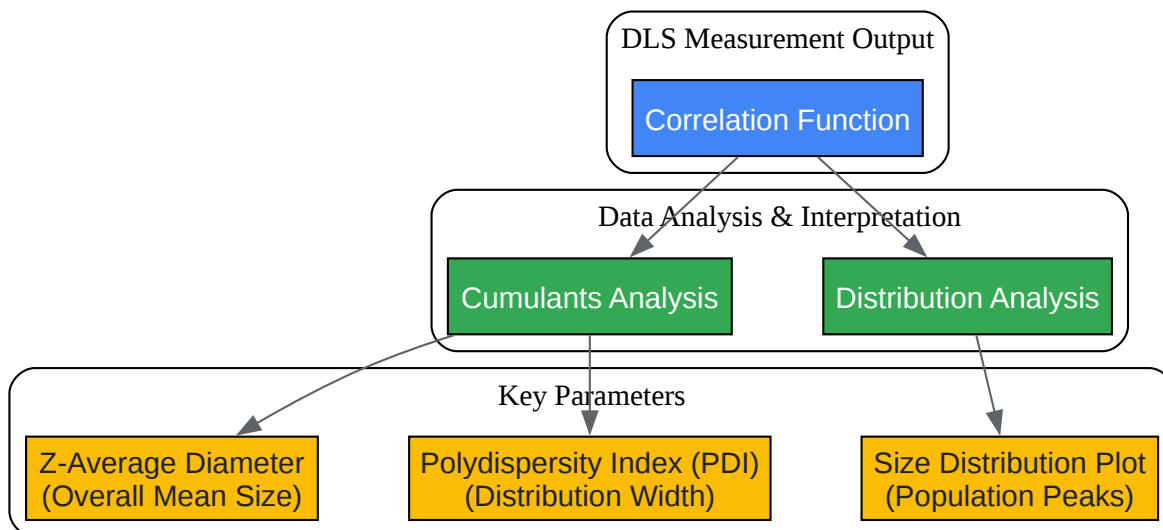
Table 2: Representative Zeta Potential Data for **14:0 EPC Chloride** Liposomes

Visualization



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Caption: Experimental workflow for the preparation and DLS analysis of **14:0 EPC chloride** liposomes.



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Caption: Logical relationship of DLS data interpretation from the correlation function to key parameters.

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